molecular formula C16H35KO4P B099014 Potassium hexadecyl hydrogen phosphate CAS No. 19035-79-1

Potassium hexadecyl hydrogen phosphate

Cat. No.: B099014
CAS No.: 19035-79-1
M. Wt: 361.52 g/mol
InChI Key: SMITZRKODWNNBA-UHFFFAOYSA-N
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Description

Potassium hexadecyl hydrogen phosphate, also known as this compound, is a useful research compound. Its molecular formula is C16H35KO4P and its molecular weight is 361.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19035-79-1

Molecular Formula

C16H35KO4P

Molecular Weight

361.52 g/mol

IUPAC Name

potassium;hexadecyl hydrogen phosphate

InChI

InChI=1S/C16H35O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H2,17,18,19);

InChI Key

SMITZRKODWNNBA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)[O-].[K+]

Isomeric SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)[O-].[K+]

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)O.[K]

Key on ui other cas no.

19035-79-1

physical_description

Liquid

Pictograms

Corrosive; Irritant

Related CAS

19045-75-1

Synonyms

cetylphosphate potassium salt
potassium cetyl phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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